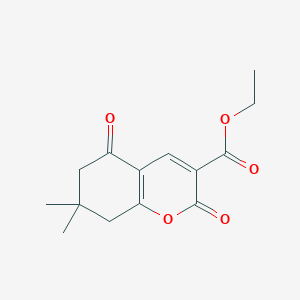

ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 7,7-dimethyl-2,5-dioxo-6,8-dihydrochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O5/c1-4-18-12(16)9-5-8-10(15)6-14(2,3)7-11(8)19-13(9)17/h5H,4,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBXDSWZBRMROG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of ethyl 2,5-dihydroxy-7,7-dimethyl-2H-chromene-3-carboxylate using a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors, optimizing reaction conditions to achieve high yields and purity. The choice of solvent, temperature, and reaction time are critical factors that influence the efficiency of the synthesis process.

Chemical Reactions Analysis

Nucleophilic Reactions at Carbonyl Groups

The compound’s 2,5-diketone moieties and ester group are primary sites for nucleophilic attacks:

-

Grignard Reagents : React with the α,β-unsaturated ketone system to form addition products. For example, methylmagnesium bromide adds to the C-2 carbonyl, yielding tertiary alcohol derivatives.

-

Hydrazine Hydrate : Induces ring-opening via nucleophilic attack at the lactone carbonyl (C-2), generating salicylaldehyde azine derivatives. This reaction occurs in ethanol under reflux .

Mechanism :

-

Nucleophilic attack at C-2 or C-5 carbonyl.

-

Ring-opening (e.g., lactone cleavage).

-

Rearrangement or condensation to form stable products like azines .

Condensation Reactions

The active methylene group adjacent to the ketone (C-3) participates in Knoevenagel and Michael additions:

-

These reactions exploit the electron-deficient chromene system for cyclocondensation, forming fused or spirocyclic architectures .

Ester Group Transformations

The ethyl carboxylate undergoes hydrolysis and transesterification:

-

Hydrolysis : In acidic or basic conditions, the ester hydrolyzes to the carboxylic acid. For example, H₂SO₄ in methanol yields methyl 7,7-dimethyl-2,5-dioxochromene-3-carboxylate .

-

Transesterification : Reacts with methanol/H⁺ to form methyl esters .

Key Observations :

-

Hydrolysis rates depend on steric hindrance from the 7,7-dimethyl groups.

-

Ester derivatives retain bioactivity in medicinal chemistry applications .

Acid-Catalyzed Rearrangements

Under acidic conditions, the chromene skeleton undergoes structural rearrangements:

-

Ring Contraction : H₂SO₄ in methanol induces ring contraction, forming hexahydro-2H-chromene carboxylates (e.g., compound 8a in ).

-

Hetero-Diels-Alder Reactions : Acidic media promote inverse-electron-demand cycloadditions with dienophiles like thiophenes, yielding thienochromenones .

Example :

-

Reaction with 3-morpholino-4-nitrothiophene yields 6,6-dimethyl-9-thienyl-thieno[3,2-b]chromen-8-one (7a ) in 28% yield .

Oxidation and Reduction

Scientific Research Applications

Medicinal Chemistry

Ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate has been investigated for its biological activities. Its structural features suggest potential as a pharmacological agent:

- Anticoagulant Activity : Research indicates that derivatives of this compound can act as inhibitors of blood coagulation factor XIIa, which is crucial for developing new anticoagulants. The inhibition mechanism involves specific interactions with the active site of the enzyme .

- Anti-inflammatory Properties : Some studies have suggested that compounds with similar structures exhibit anti-inflammatory effects. The presence of carbonyl groups and the chromene ring may contribute to these properties by modulating inflammatory pathways .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : this compound can be utilized in multi-component reactions to synthesize more complex structures. For instance, it can be combined with isatin and ethyl 2-cyanoacetate in a one-pot reaction to yield various biologically active compounds .

- Intermediate for Drug Development : Its ability to undergo further chemical transformations makes it a valuable intermediate in the synthesis of pharmaceuticals. Researchers have reported successful reactions leading to derivatives with enhanced biological activity .

Material Science

The compound's unique chemical structure allows for exploration in material science:

- Polymer Chemistry : The dioxo and chromene functionalities can be exploited to develop new polymeric materials with specific properties such as enhanced thermal stability and mechanical strength. These materials could find applications in coatings and composites .

Case Study 1: Anticoagulant Development

A recent study highlighted the synthesis of various derivatives of this compound and their evaluation as factor XIIa inhibitors. The most promising candidates exhibited IC50 values below 30 µM, indicating strong potential for further development into therapeutic agents .

Case Study 2: Synthesis of Bioactive Compounds

In another research project, researchers synthesized a series of chromene derivatives using this compound as a starting material. These derivatives were tested for anti-inflammatory activity and showed significant efficacy in modulating cytokine production in vitro .

Mechanism of Action

The mechanism by which ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations: Carboxylate Esters vs. Carboxamides

A key structural analog is the 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide series. These compounds, synthesized via a one-pot three-step protocol, replace the ethyl ester with a carboxamide group .

- Impact on Reactivity and Solubility :

- The ethyl ester in the target compound enhances lipophilicity, making it more suitable for lipid-rich environments.

- Carboxamides, with hydrogen-bonding capabilities, likely exhibit improved aqueous solubility compared to the ester derivative.

- Synthetic Utility :

Table 1: Functional Group Comparison

Substituent Effects on Bioactivity

While direct bioactivity data for the target compound are absent, analogs with modified substituents provide insights:

- N-((2-Methoxynaphthalen-1-yl)methylene)-7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carbohydrazide (14): This carbohydrazide derivative, synthesized from dimedone and enaminonitrile, introduces a hydrazide group and a methoxynaphthyl substituent . The hydrazide group may enhance metal-chelating properties or interact with biological targets.

- 4-Hydroxy-2,6-dimethyl-6-(3,7-dimethyl-2,6-octadienyl)-8-(3-methyl-2-butenyl)-2H-1-benzopyran-5,7(3H,6H)-dione (9): A benzopyran-dione analog with prenyl substituents demonstrated antibacterial activity (MIC = 7.34 µg/mL) .

Biological Activity

Ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (CAS No. 77959-77-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 264.28 g/mol. The structure features a chromene moiety with two carbonyl groups contributing to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes may vary, the general approach includes condensation reactions followed by cyclization to form the chromene structure.

Antimicrobial Activity

Research indicates that derivatives of chromene compounds often exhibit significant antimicrobial properties. For example, studies have shown that related compounds demonstrate activity against various bacterial strains. The mechanism of action is presumed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Chromene Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ag-complex | Bacillus subtilis | 30 µg/mL |

| Ag-complex | Pseudomonas aeruginosa | 25 µg/mL |

| Ethyl derivative | MRSA | Ineffective |

Note: Data compiled from various studies on related compounds .

Antitumor Activity

Chromene derivatives have also been investigated for their antitumor properties. A study on structurally similar compounds indicated that certain analogues exhibited cytotoxic effects against leukemia cells with IC50 values exceeding 20 µg/mL, suggesting a lack of significant activity in some cases .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 5-DATHF Derivative | CCRF-CEM | >20 |

| 7-Oxo Substituted Analogue | CCRF-CEM | >20 |

Note: Data reflects findings from in vitro studies .

Case Studies

- Antimicrobial Study : A recent investigation into the antibacterial properties of silver complexes formed with chromene derivatives revealed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The complexes demonstrated significant activity against strains such as Bacillus subtilis but were ineffective against MRSA .

- Cytotoxicity Assessment : In vitro assessments of related chromene compounds indicated that structural modifications significantly influence biological activity. For instance, the presence of specific functional groups was correlated with enhanced cytotoxic effects in cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for ethyl 7,7-dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate?

- Methodological Answer : The compound can be synthesized via multicomponent or stepwise reactions. A common approach involves refluxing precursors (e.g., diethyl malonate, substituted aldehydes) in ethanol with catalytic piperidine or acetic acid for 4–6 hours. Post-reaction, the product is precipitated using ice-water mixtures and recrystallized from ethanol . Modifications to substituents (e.g., dimethyl groups at position 7) may require adjusted stoichiometry or reaction times.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Liquid chromatography–mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are essential for purity analysis, as demonstrated in studies of structurally similar chromene derivatives (e.g., retention times and molecular ion peaks in LC-MS spectra) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is used to confirm substituent positions and ring conformations, while IR spectroscopy verifies carbonyl (C=O) and ester (C-O) functional groups.

Q. What safety precautions are necessary during handling and storage?

- Methodological Answer : The compound should be stored in a dry, ventilated environment at controlled temperatures (e.g., 2–8°C) to prevent degradation. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Avoid inhalation of dust and use explosion-proof equipment due to potential flammability risks, as noted in safety protocols for analogous chromene esters .

Advanced Research Questions

Q. How can solvent polarity and catalyst selection optimize synthesis yields?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) may enhance reaction rates for cyclization steps, while ethanol or methanol is preferred for recrystallization. Piperidine or acetic acid catalysts improve Knoevenagel condensation efficiency, as observed in syntheses of 7-hydroxy-2-oxochromene derivatives . Systematic solvent screening (e.g., via Design of Experiments) can identify optimal conditions for dimethyl-substituted analogs.

Q. How do structural modifications (e.g., substituent position) influence electrochemical behavior?

- Methodological Answer : Substituents at the 7-position (e.g., methyl groups) can sterically hinder ring puckering, altering redox potentials. Cyclic voltammetry studies on related chromene derivatives (e.g., ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidines) reveal that electron-withdrawing groups (e.g., -COOEt) stabilize radical intermediates, which can guide functionalization strategies for enhanced bioactivity .

Q. How can contradictory NMR data between synthesized batches be resolved?

- Methodological Answer : Discrepancies may arise from diastereomer formation or solvent-induced conformational changes. Compare experimental ¹³C NMR shifts with computational models (e.g., DFT calculations) to validate stereochemistry. Recrystallization in alternative solvents (e.g., ethyl acetate/hexane mixtures) can isolate dominant conformers, as shown in studies of tetrahydrobenzo[b]pyran derivatives .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis monitor degradation products. LC-MS/MS can identify hydrolyzed metabolites (e.g., free carboxylic acids from ester cleavage), as demonstrated in pharmacokinetic studies of chromene-based drug candidates .

Data Contradiction and Analysis

Q. Why do different studies report varying melting points for structurally similar derivatives?

- Methodological Answer : Polymorphism and purity levels (e.g., 95% vs. 99%) significantly affect melting ranges. Differential scanning calorimetry (DSC) and X-ray crystallography can distinguish polymorphic forms. For example, ethyl 5-chloro-8-hydroxy-3-methyl-1-oxoisochromene-7-carboxylate exhibits a density of 1.364 g/cm³, which correlates with its crystalline packing .

Q. How to address discrepancies in bioactivity data across in vitro and in vivo models?

- Methodological Answer : Differences may stem from metabolic stability or solubility limitations. Use logP calculations (e.g., 2.32 for ethyl 5-chloro-8-hydroxy derivatives) to predict membrane permeability . Pair in vitro assays (e.g., cell viability) with in vivo pharmacokinetic profiling (e.g., plasma half-life measurements) to reconcile activity gaps.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.